methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a triazoloquinoxaline core linked via a sulfanyl acetamido bridge to a methyl benzoate moiety. Its molecular formula is C₁₉H₁₆N₅O₃S, with a molecular weight of 397.43 g/mol. The compound’s synthesis typically involves condensation reactions between substituted triazoloquinoxaline intermediates and activated benzoate derivatives, as inferred from analogous synthetic pathways for triazoloquinoxaline systems .
The sulfanyl acetamido linker may enhance binding affinity through hydrogen bonding, while the methyl ester group influences solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-5-3-4-6-16(15)25(12)18)29-11-17(26)21-14-9-7-13(8-10-14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSKICDFFPLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives interact with their targets through aromatic nucleophilic substitution. The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities, suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
A compound with a similar structure showed increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability, suggesting that this compound may have similar properties.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations, suggesting that this compound may have similar effects.
Biological Activity
Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a compound that belongs to the class of triazoloquinoxaline derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly as anticancer agents. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step includes the reaction of a suitable hydrazine derivative with a quinoxaline precursor to form the triazole structure.
- Substitution Reactions : The introduction of the sulfanyl and acetamido groups is achieved through nucleophilic substitution reactions.
- Esterification : Finally, methylation of the carboxylic acid group leads to the formation of the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, a study evaluating various [1,2,4]triazolo[4,3-a]quinoxaline derivatives showed significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating potent activity against these cell lines .
Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| VIIa | HepG2 | 3.91 |
| VIIa | HCT-116 | 15.16 |
The mechanism by which this compound exerts its biological effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.
- DNA Intercalation : The planar structure of the triazoloquinoxaline scaffold allows for effective intercalation between DNA base pairs.
- Topo II Inhibition : By inhibiting Topo II, these compounds prevent the relaxation of supercoiled DNA necessary for replication and transcription.
Case Studies
In a recent investigation into the biological activity of triazoloquinoxalines, researchers synthesized a series of derivatives and assessed their cytotoxicity and mechanism of action.
Study Highlights:
- Compound Evaluation : Compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring significantly influenced biological activity.
Table 2: Structure-Activity Relationship Findings
| Substituent | Activity Level |
|---|---|
| Trifluoromethyl | High |
| Ethanolamine | Moderate |
| Dimethylamine | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazoloquinoxaline Cores
Ethyl 4-(2-{[1-(4-Methylphenyl)[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl]Sulfanyl}Acetamido)Benzoate
- Molecular Formula : C₂₇H₂₃N₅O₃S
- Molecular Weight : 497.58 g/mol
- Key Differences :
- Substituent : A 4-methylphenyl group replaces the methyl group on the triazolo ring.
- Ester Group : Ethyl ester instead of methyl ester.
- Ethyl esters generally confer slower hydrolysis rates compared to methyl esters, altering pharmacokinetics .
Methyl 4-[(1-Methyl[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl)Oxy]Benzoate
- Molecular Formula : C₁₈H₁₄N₄O₃
- Molecular Weight : 334.33 g/mol
- Key Differences :
- Linker : Oxygen atom replaces the sulfanyl acetamido bridge.
Analogues with Modified Heterocyclic Cores
N-(3-Fluorophenyl)-3-({2-Oxo-2-[3-(Propan-2-yl)Anilino]Ethyl}Sulfanyl)[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxamide
- Molecular Formula : C₂₄H₂₂FN₅O₂S
- Molecular Weight : 463.53 g/mol
- Key Differences: Core: Triazolopyridine instead of triazoloquinoxaline. Substituents: Fluorophenyl and isopropyl groups.
- Fluorine and isopropyl groups enhance metabolic stability and selectivity for hydrophobic binding pockets .
Pharmacological Activity Comparison
- Activity Trends :
- Sulfonamide-containing triazoloquinazolines exhibit potent antibacterial activity, suggesting that the sulfanyl group in the target compound may offer comparable or distinct interactions with bacterial targets .
- Ethyl ester derivatives (e.g., ) may show prolonged half-lives due to slower ester hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
